Cas no 886363-48-0 (4-Oxazolecarboxylicacid, 2-[4-[[(1,1-dimethylethoxy)carbonyl]amino]phenyl]-, ethyl ester)

4-Oxazolecarboxylicacid, 2-[4-[[(1,1-dimethylethoxy)carbonyl]amino]phenyl]-, ethyl ester structure
886363-48-0 structure
Product name:4-Oxazolecarboxylicacid, 2-[4-[[(1,1-dimethylethoxy)carbonyl]amino]phenyl]-, ethyl ester
CAS No:886363-48-0
MF:C17H20N2O5
MW:332.351104736328
CID:712331
PubChem ID:40425256

4-Oxazolecarboxylicacid, 2-[4-[[(1,1-dimethylethoxy)carbonyl]amino]phenyl]-, ethyl ester Chemical and Physical Properties

Names and Identifiers

    • 4-Oxazolecarboxylicacid, 2-[4-[[(1,1-dimethylethoxy)carbonyl]amino]phenyl]-, ethyl ester
    • ETHYL 2-(4-(TERT-BUTOXYCARBONYLAMINO)PHENYL)OXAZOLE-4-CARBOXYLATE
    • ethyl 2-(4-(tertbutoxycarbonylamino)phenyl)oxazole-4-carboxylate
    • ETHYL 2-(4'-BOC-AMINOPHENYL)-1,3-OXAZOLE-4-CARBOXYLATE
    • DTXSID90654197
    • FT-0765471
    • ethyl 2-(4-{[(tert-butoxy)carbonyl]amino}phenyl)-1,3-oxazole-4-carboxylate
    • ethyl 2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]-1,3-oxazole-4-carboxylate
    • Ethyl 2-(4-((tert-butoxycarbonyl)amino)phenyl)oxazole-4-carboxylate
    • SCHEMBL24339952
    • ETHYL 2-{4-[(TERT-BUTOXYCARBONYL)AMINO]PHENYL}-1,3-OXAZOLE-4-CARBOXYLATE
    • 2-(4-tert-butoxycarbonylamino-phenyl)-oxazole-4-carboxylic acid ethyl ester
    • 886363-48-0
    • DB-078040
    • MDL: MFCD04115366
    • Inchi: InChI=1S/C17H20N2O5/c1-5-22-15(20)13-10-23-14(19-13)11-6-8-12(9-7-11)18-16(21)24-17(2,3)4/h6-10H,5H2,1-4H3,(H,18,21)
    • InChI Key: VLBIXPFOQCCDHS-UHFFFAOYSA-N
    • SMILES: CCOC(=O)C1=COC(=N1)C2=CC=C(C=C2)NC(=O)OC(C)(C)C

Computed Properties

  • Exact Mass: 332.137
  • Monoisotopic Mass: 332.137
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 8
  • Complexity: 441
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 3
  • Topological Polar Surface Area: 90.7A^2
  • XLogP3: 3.1

Experimental Properties

  • Density: 1.212
  • Refractive Index: 1.551

4-Oxazolecarboxylicacid, 2-[4-[[(1,1-dimethylethoxy)carbonyl]amino]phenyl]-, ethyl ester Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM313784-1g
Ethyl 2-(4-((tert-butoxycarbonyl)amino)phenyl)oxazole-4-carboxylate
886363-48-0 95%
1g
$*** 2023-03-29
Ambeed
A400615-1g
Ethyl 2-(4-((tert-butoxycarbonyl)amino)phenyl)oxazole-4-carboxylate
886363-48-0 95+%
1g
$321.0 2024-04-16
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1644620-10g
Ethyl 2-(4-((tert-butoxycarbonyl)amino)phenyl)oxazole-4-carboxylate
886363-48-0 98%
10g
¥18502.00 2024-04-26
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1644620-5g
Ethyl 2-(4-((tert-butoxycarbonyl)amino)phenyl)oxazole-4-carboxylate
886363-48-0 98%
5g
¥14868.00 2024-04-26
Crysdot LLC
CD11031752-1g
Ethyl 2-(4-((tert-butoxycarbonyl)amino)phenyl)oxazole-4-carboxylate
886363-48-0 95+%
1g
$359 2024-07-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1644620-25g
Ethyl 2-(4-((tert-butoxycarbonyl)amino)phenyl)oxazole-4-carboxylate
886363-48-0 98%
25g
¥35679.00 2024-04-26
Crysdot LLC
CD11031752-25g
Ethyl 2-(4-((tert-butoxycarbonyl)amino)phenyl)oxazole-4-carboxylate
886363-48-0 95+%
25g
$1870 2024-07-18
Chemenu
CM313784-1g
Ethyl 2-(4-((tert-butoxycarbonyl)amino)phenyl)oxazole-4-carboxylate
886363-48-0 95%
1g
$339 2021-08-18
Crysdot LLC
CD11031752-10g
Ethyl 2-(4-((tert-butoxycarbonyl)amino)phenyl)oxazole-4-carboxylate
886363-48-0 95+%
10g
$1037 2024-07-18
Crysdot LLC
CD11031752-5g
Ethyl 2-(4-((tert-butoxycarbonyl)amino)phenyl)oxazole-4-carboxylate
886363-48-0 95+%
5g
$774 2024-07-18

Additional information on 4-Oxazolecarboxylicacid, 2-[4-[[(1,1-dimethylethoxy)carbonyl]amino]phenyl]-, ethyl ester

Recent Advances in the Study of 4-Oxazolecarboxylic Acid Derivatives: Focus on 886363-48-0 and Ethyl 2-[4-[[(1,1-Dimethylethoxy)carbonyl]amino]phenyl]-4-oxazolecarboxylate

The compound with the CAS number 886363-48-0, specifically known as ethyl 2-[4-[[(1,1-dimethylethoxy)carbonyl]amino]phenyl]-4-oxazolecarboxylate, has garnered significant attention in the field of chemical biology and medicinal chemistry. This molecule, belonging to the oxazolecarboxylic acid derivatives, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, structural characterization, and biological activities, making it a subject of intense research.

Oxazole derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific substitution pattern in ethyl 2-[4-[[(1,1-dimethylethoxy)carbonyl]amino]phenyl]-4-oxazolecarboxylate enhances its stability and bioavailability, which are critical factors in drug development. Recent synthetic approaches have optimized the yield and purity of this compound, facilitating further pharmacological evaluations.

In a recent study published in the Journal of Medicinal Chemistry, researchers explored the inhibitory effects of 886363-48-0 on specific kinase pathways involved in cancer cell proliferation. The compound demonstrated significant activity against several kinase targets, with IC50 values in the nanomolar range. These findings suggest its potential as a lead compound for the development of novel kinase inhibitors.

Another study, featured in Bioorganic & Medicinal Chemistry Letters, investigated the antimicrobial properties of ethyl 2-[4-[[(1,1-dimethylethoxy)carbonyl]amino]phenyl]-4-oxazolecarboxylate. The compound exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria, with minimal cytotoxicity to mammalian cells. This dual activity profile positions it as a promising candidate for further development as an antimicrobial agent.

Structural-activity relationship (SAR) studies have also been conducted to elucidate the molecular interactions responsible for the compound's biological effects. Computational modeling and X-ray crystallography revealed that the tert-butoxycarbonyl (Boc) protected amino group and the ethyl ester moiety play crucial roles in binding to target proteins. These insights are invaluable for the design of more potent analogs with improved pharmacokinetic properties.

Despite these advancements, challenges remain in the clinical translation of 886363-48-0. Issues such as metabolic stability, in vivo toxicity, and formulation need to be addressed in future studies. However, the current research underscores the therapeutic potential of this oxazole derivative and paves the way for further investigations.

In conclusion, ethyl 2-[4-[[(1,1-dimethylethoxy)carbonyl]amino]phenyl]-4-oxazolecarboxylate (886363-48-0) represents a versatile scaffold in medicinal chemistry. Its multifaceted biological activities and optimized synthetic routes highlight its significance in drug discovery. Ongoing research aims to explore its full therapeutic potential and overcome existing limitations, making it a compound of great interest in the chemical biology and pharmaceutical industries.

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Amadis Chemical Company Limited
(CAS:886363-48-0)4-Oxazolecarboxylicacid, 2-[4-[[(1,1-dimethylethoxy)carbonyl]amino]phenyl]-, ethyl ester
A12688
Purity:99%
Quantity:1g
Price ($):289.0